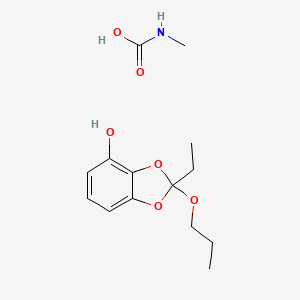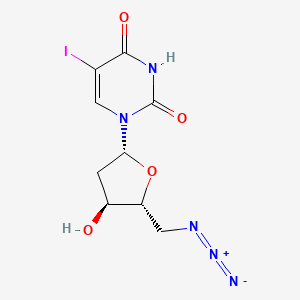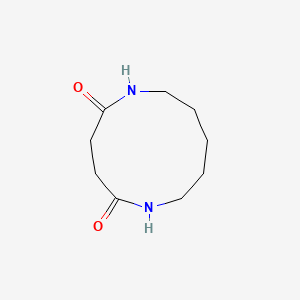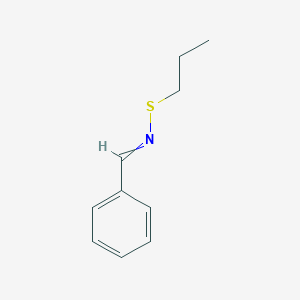
Benzaldehyde S-propylthioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde S-propylthioxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH this compound is derived from benzaldehyde, which is a simple aromatic aldehyde with a characteristic almond-like odor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde S-propylthioxime typically involves the reaction of benzaldehyde with S-propylthiohydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the oxime group. The general reaction can be represented as follows:
C6H5CHO+S-propylthiohydroxylamine→Benzaldehyde S-propylthioxime
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde S-propylthioxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The aromatic ring of benzaldehyde can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde S-propylthioxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Benzaldehyde S-propylthioxime involves its interaction with specific molecular targets. The oxime group can form Schiff bases with free amino groups of proteins, leading to the formation of stable complexes. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the S-propylthio group.
Benzyl alcohol: Similar aromatic structure but different functional group.
Benzoic acid: Similar aromatic structure but different functional group.
Uniqueness
Benzaldehyde S-propylthioxime is unique due to the presence of the S-propylthio group, which imparts distinct chemical properties and potential applications. The combination of the aromatic benzaldehyde moiety with the oxime group and S-propylthio substitution makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
61076-38-8 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
1-phenyl-N-propylsulfanylmethanimine |
InChI |
InChI=1S/C10H13NS/c1-2-8-12-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
RSKVIMZMBOMFQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
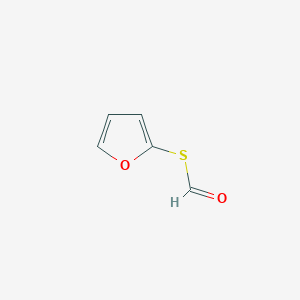
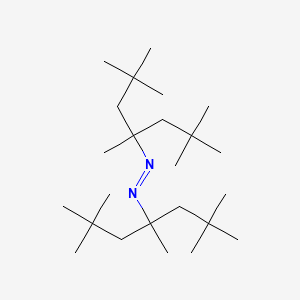

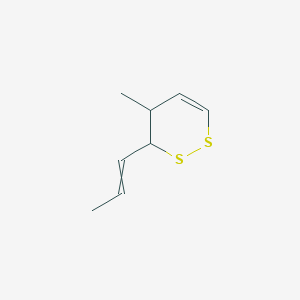

![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
